molecular formula C8H8N2O4 B14843569 (6-Methyl-4-nitropyridin-2-YL)acetic acid

(6-Methyl-4-nitropyridin-2-YL)acetic acid

Katalognummer: B14843569
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: VILOGHIVINJCJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methyl-4-nitropyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 4-position, along with an acetic acid moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of 6-methylpyridine followed by the introduction of the acetic acid moiety. One common method includes:

    Nitration: 6-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetylation: The resulting 6-methyl-4-nitropyridine is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Methyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products:

    Oxidation: 6-Methyl-4-nitropyridine-2-carboxylic acid.

    Reduction: 6-Methyl-4-aminopyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-Methyl-4-nitropyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (6-Methyl-4-nitropyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects .

Vergleich Mit ähnlichen Verbindungen

    Pyridine-2-acetic acid: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.

    4-Nitropyridine-2-acetic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    6-Methylpyridine-2-acetic acid:

Uniqueness: (6-Methyl-4-nitropyridin-2-YL)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

2-(6-methyl-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)3-6(9-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI-Schlüssel

VILOGHIVINJCJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.